molecular formula C11H17NO3 B3093537 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1246025-64-8

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B3093537
CAS No.: 1246025-64-8
M. Wt: 211.26
InChI Key: NZZFUILVSGRYMR-JVHMLUBASA-N
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Description

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-19-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 11 H 17 NO 3 and a molecular weight of 211.26 g/mol, features a rigid, fused bicyclic[3.1.0]hexane scaffold and a formyl group, making it a versatile intermediate . The formyl group is a key reactive handle, allowing researchers to perform various synthetic transformations, such as reductive amination to introduce amine functionalities, or condensation reactions to create novel chemical entities . Its primary research value lies in its application as a key synthon for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The compound is offered with a clear stereochemical descriptor (exo-) and is associated with the MDL number MFCD18782860 . It is supplied with a warning hazard statement (H302) and researchers are advised to heed the associated precautionary statements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFUILVSGRYMR-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3) is a compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3, with a molecular weight of approximately 211.26 g/mol. The compound is characterized by its solid form and is typically stored under nitrogen at low temperatures to maintain stability.

Synthesis

The synthesis of this compound often involves multi-step reactions, including the use of azomethine ylides and cyclopropenes in 1,3-dipolar cycloaddition reactions. These methods have been refined to enhance yield and selectivity, allowing for the production of various derivatives with potentially improved biological activities .

Biological Activities

Research has demonstrated that compounds related to the 3-azabicyclo[3.1.0]hexane framework exhibit a broad range of biological activities:

1. Antioxidant Activity

  • Studies indicate that derivatives of this compound can act as effective antioxidants, helping to mitigate oxidative stress in biological systems.

2. Anticancer Properties

  • Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development in cancer therapeutics .

3. Antidiabetic Effects

  • Research suggests potential antidiabetic activity, possibly through the modulation of glucose metabolism pathways.

4. Antibacterial and Antifungal Activities

  • Compounds derived from this structure have been evaluated for their efficacy against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity

A study conducted on a series of spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane demonstrated significant anticancer activity against human cancer cell lines. The study highlighted that modifications to the bicyclic structure could enhance bioactivity and selectivity towards cancer cells .

Case Study 2: Antioxidant Properties

In vitro assays revealed that certain derivatives exhibited strong antioxidant capabilities, significantly reducing reactive oxygen species (ROS) levels in cultured cells. This suggests potential therapeutic applications in oxidative stress-related diseases .

Summary Table of Biological Activities

Biological ActivityEvidenceSource
AntioxidantEffective in reducing ROS levels
AnticancerInhibits proliferation of cancer cells
AntidiabeticModulates glucose metabolism
AntibacterialActive against various strains

Chemical Reactions Analysis

Reduction of the Formyl Group

The formyl group (-CHO) undergoes reduction to a hydroxymethyl (-CH₂OH) functionality, a critical step in synthesizing intermediates for further reactions. For example:
Reaction:
C11H17NO3NaBH4/MeOHC11H19NO3\text{C}_{11}\text{H}_{17}\text{NO}_{3}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{C}_{11}\text{H}_{19}\text{NO}_{3}

This reduction is confirmed by the synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, which is subsequently employed in Mitsunobu reactions (see Section 2) .

Parameter Value
Starting MaterialTert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol
ProductTert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Mitsunobu Reaction with Phenols

The hydroxymethyl derivative (synthesized via reduction) participates in Mitsunobu reactions to form ethers. This method is widely used to introduce aryloxy groups into the bicyclic framework .

General Procedure:

  • Combine the hydroxymethyl compound with a phenol derivative, di-tert-butylazodicarboxylate (DBAD), and triphenylphosphine (PPh₃) in THF.

  • Stir at room temperature for 1 hour.

  • Acidify with HCl/dioxane to yield the final ether product.

Example Reaction:
C11H19NO3+ArOHDBAD PPh3C11H18NO3Ar\text{C}_{11}\text{H}_{19}\text{NO}_{3}+\text{ArOH}\xrightarrow{\text{DBAD PPh}_3}\text{C}_{11}\text{H}_{18}\text{NO}_{3}\text{Ar}

Component Role Concentration
Hydroxymethyl CompoundSubstrate2 M in THF
DBADAzodicarboxylate reagent2 M in THF
PPh₃Phosphine ligand2 M in THF

Nucleophilic Addition Reactions

The formyl group is susceptible to nucleophilic attack, enabling the formation of alcohols, amines, or hydrazones. Though direct experimental data is limited, analogous reactions for aldehydes suggest the following pathways:

a. Grignard Addition:
R MgX+C11H17NO3C11H17NO3R\text{R MgX}+\text{C}_{11}\text{H}_{17}\text{NO}_{3}\rightarrow \text{C}_{11}\text{H}_{17}\text{NO}_{3}\text{R}

b. Reductive Amination:
C11H17NO3+R NH2NaBH3CNC11H18N2O3R\text{C}_{11}\text{H}_{17}\text{NO}_{3}+\text{R NH}_2\xrightarrow{\text{NaBH}_3\text{CN}}\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_{3}\text{R}

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions, though this transformation has not been explicitly documented for this compound.

Hypothetical Reaction:
C11H17NO3KMnO4/H2SO4C11H17NO5\text{C}_{11}\text{H}_{17}\text{NO}_{3}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{C}_{11}\text{H}_{17}\text{NO}_{5}

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related derivatives:

Compound Functional Group Key Reactivity
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate-NH₂Amine alkylation/acylation
8-Nitro-tropane-NO₂Electrophilic substitution
2-Bromo-tropane-BrNucleophilic substitution

Comparison with Similar Compounds

Table 1: Substituent Variations at the 6-Position

Compound Name Substituent CAS No. Molecular Formula MW (g/mol) Key Properties
exo-6-formyl derivative -CHO 1246025-64-8 C₁₁H₁₇NO₃ 211.26 High reactivity for nucleophilic additions; used in amide couplings
exo-6-amino derivative -NH₂ 273206-92-1 C₁₀H₁₈N₂O₂ 198.26 Versatile for peptide coupling; Boc protection enhances stability
6-oxa derivative -O- 114214-49-2 C₉H₁₅NO₃ 185.22 Improved solubility in polar solvents; used in ring-opening reactions
6-(aminomethyl) derivative -CH₂NH₂ 893566-16-0 C₁₁H₂₀N₂O₂ 212.29 Enhanced bioavailability; intermediates for CNS-targeting drugs
6-acetyl derivative -COCH₃ N/A C₁₂H₁₉NO₃ 225.28 Electrophilic ketone for conjugations; limited commercial availability

Table 2: Stereochemical and Functional Group Impact

Compound Name Stereochemistry Functional Group Reactivity Applications
exo-6-formyl exo-CHO Aldehyde High BET inhibitors, covalent inhibitors
rel-(1R,5S,6r)-6-formyl Endo-CHO Aldehyde Moderate Less steric hindrance for cycloadditions
6-oxa N/A Ether Low Scaffold for prodrugs or hydrophilic analogs
6-amino exo-NH₂ Amine High Peptidomimetics, kinase inhibitors

Physicochemical Properties

  • Solubility : The formyl derivative is moderately soluble in dichloromethane and THF but less so in water. In contrast, the 6-oxa analog shows enhanced aqueous solubility due to its ether linkage .
  • Stability: Boc-protected derivatives (e.g., formyl, amino) are stable at room temperature but hydrolyze under acidic conditions. The acetyl derivative is prone to keto-enol tautomerism, limiting its shelf life .

Commercial Availability and Cost

  • exo-6-formyl : Priced at ¥306.00/g (97% purity), available from specialty suppliers .
  • 6-oxa : Available at $23–200/g (97% purity), with bulk discounts from Synthonix .
  • 6-amino: Lower cost (¥103.00/g) due to higher synthetic yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : The compound is synthesized via hydrogenation and subsequent functionalization. For example, exo-6-amino derivatives can be generated by catalytic hydrogenation of dibenzylamino precursors using Pd/C under H₂ (1 atm) in methanol, achieving >95% yield . The formyl group is introduced via oxidation or formylation reactions, often using reagents like Dess-Martin periodinane or formic acid derivatives. Key steps include maintaining inert conditions (N₂ atmosphere) and purification via silica chromatography .

Q. How can the stereochemical configuration of the bicyclic core be confirmed?

  • Methodological Answer : X-ray crystallography is definitive for assigning stereochemistry. For example, triclinic crystal systems (e.g., space group C2/c) with cell parameters (a = 19.76 Å, b = 8.17 Å) have resolved azabicyclo ring conformations . Alternatively, ¹H and ¹³C NMR coupling constants (e.g., J = 9.8 Hz for axial protons) and NOESY correlations differentiate exo/endo configurations .

Q. What analytical techniques are critical for characterizing purity and functional groups?

  • Methodological Answer :

  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (e.g., 0-50% EtOH/EtOAc eluent) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ confirm ester (C=O) and formyl (CHO) groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 478.4 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core influence pharmacological activity in BET inhibitor design?

  • Methodological Answer : The (1R,5S,6S) configuration enhances binding to bromodomains. For example, derivatives with this stereochemistry showed 89% yield in coupling reactions with dihydrobenzofuran carboxamides, achieving IC₅₀ values <100 nM in BET inhibition assays. Molecular docking studies reveal hydrogen bonding between the formyl group and conserved asparagine residues in BD2 domains .

Q. What strategies resolve contradictions in reactivity between exo- and endo-isomers during functionalization?

  • Methodological Answer : Endo isomers often exhibit steric hindrance, reducing acylation efficiency. Using bulky acyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) under low-temperature (0°C) conditions minimizes side reactions. Kinetic studies show exo-isomers react 3× faster due to equatorial alignment of the formyl group .

Q. How can this compound serve as a precursor for Zn²⁺-dependent DUB inhibitors?

  • Methodological Answer : The formyl group undergoes condensation with aminopyrazoles to form Schiff base intermediates. In a study, tert-butyl 6-(4-nitro-1H-pyrazole-3-carboxamido) derivatives inhibited DUB activity (IC₅₀ = 0.23 μM) by chelating Zn²⁺ in the catalytic triad. Purification via flash chromatography (40% yield) and validation by ¹H NMR (δ 10.66 ppm, NH signal) are critical .

Key Research Challenges

  • Stereochemical Purity : Minor impurities in exo/endo ratios (<2%) can drastically alter biological activity. Use chiral HPLC (Chiralpak AD-H column) for resolution .
  • Scale-Up Limitations : Hydrogenation at >10 mmol scale requires careful H₂ pressure control to avoid ring-opening side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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